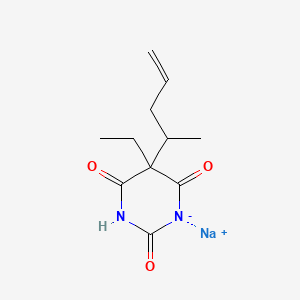![molecular formula C37H27Cl B14496288 1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene CAS No. 64295-54-1](/img/structure/B14496288.png)
1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a chloromethyl compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality and quantity.
Análisis De Reacciones Químicas
Types of Reactions
1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form quinones or reduction to form cyclohexyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyl derivatives.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene involves its interaction with various molecular targets. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The phenyl groups provide stability and reactivity through resonance and conjugation effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-{Chloro[biphenyl]methyl}-4-phenylbenzene
- 1-{Chloro[bis(4-methylphenyl)]methyl}-4-methylbenzene
Uniqueness
1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene is unique due to its multiple phenyl groups, which enhance its stability and reactivity. This compound’s structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial fields.
Propiedades
Número CAS |
64295-54-1 |
|---|---|
Fórmula molecular |
C37H27Cl |
Peso molecular |
507.1 g/mol |
Nombre IUPAC |
1-[chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene |
InChI |
InChI=1S/C37H27Cl/c38-37(34-22-16-31(17-23-34)28-10-4-1-5-11-28,35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H |
Clave InChI |
VCWALPPIUQCSLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



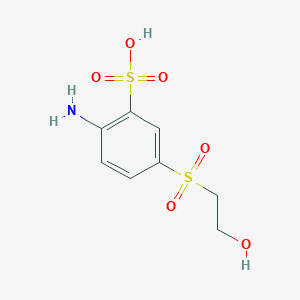
![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)

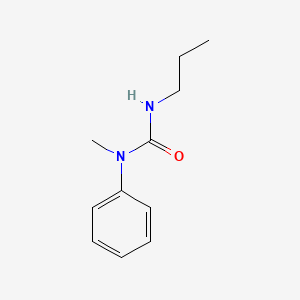

![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)
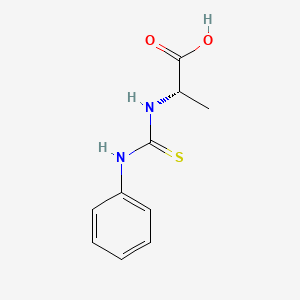
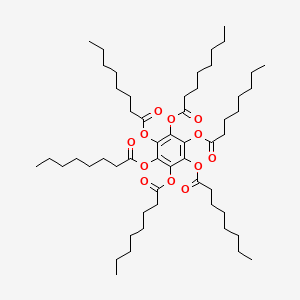
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
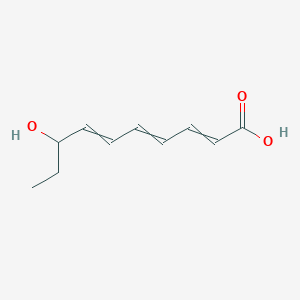
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
